molecular formula C11H10FNO3 B4389413 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione

1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione

Cat. No.: B4389413
M. Wt: 223.20 g/mol
InChI Key: NKBLURRNMUEANX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)5-6-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBLURRNMUEANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 4-fluorobenzyl alcohol with pyrrolidine-2,5-dione under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione has been investigated for its potential therapeutic effects in various diseases:

  • Cancer Treatment : Research indicates that derivatives of pyrrolidine-2,5-dione can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression by promoting immune tolerance. These inhibitors may enhance anti-tumor immunity and are being explored for their effectiveness in cancer therapies .
  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Properties : Studies have suggested that pyrrolidine derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Pharmacological Studies

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit cholinesterases, which are important targets in treating Alzheimer's disease .
  • Receptor Modulation : Its structural features allow it to interact with various receptors, potentially modulating signaling pathways involved in pain and inflammation .

Material Science

In addition to its biological applications, the compound can serve as a building block for synthesizing more complex materials. The unique properties of the fluorophenyl and methoxy groups enable the development of novel polymers and materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives of this compound:

StudyFocusFindings
Belabbes et al. (2023)Antimicrobial activityReported significant antibacterial effects against various strains .
Martinez-Bailen et al. (2020)Enzyme inhibitionDeveloped multimeric pyrrolidine iminosugars that enhanced enzyme activity for Fabry disease treatment .
Poyraz et al. (2023)Cholinesterase inhibitionSynthesized derivatives showing potent inhibition compared to standard drugs .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Shares the pyrrolidine ring structure but lacks the fluorophenyl group.

    4-Fluorobenzyl alcohol: Contains the fluorophenyl group but lacks the pyrrolidine ring.

Uniqueness: 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a versatile scaffold in drug discovery .

Biological Activity

1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₁H₁₁FNO₃, with a molecular weight of 205.21 g/mol. The presence of a fluorinated phenyl group enhances its pharmacokinetic properties, such as metabolic stability and lipophilicity, which are crucial for biological activity.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of enzymes involved in various metabolic pathways. In particular, pyrrolidine-2,5-dione derivatives have shown inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer progression and immune response modulation .
  • Anticonvulsant Activity : Research indicates that the compound may possess anticonvulsant properties. The structure-activity relationship (SAR) studies highlight the importance of the pyrrolidine-2,5-dione core for anticonvulsant efficacy .

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant potential of various pyrrolidine derivatives. For instance:

  • Case Study : A series of pyrrolidine derivatives were tested in animal models using the maximal electroshock (MES) test. The results indicated that compounds containing the pyrrolidine-2,5-dione framework exhibited significant anticonvulsant effects, particularly those with fluorinated substituents .
CompoundED50 (mg/kg)Activity Type
Pyrrolidine Derivative A100MES Seizures
Pyrrolidine Derivative B756-Hz Model Seizures
Pyrrolidine Derivative C50MES Seizures

IDO1 Inhibition

The compound has also been investigated for its role as an IDO1 inhibitor:

  • Research Findings : The inhibition of IDO1 by pyrrolidine derivatives is linked to their ability to modulate tryptophan metabolism, which can influence tumor growth and immune evasion .
CompoundIC50 (µM)Effect
Compound X0.5Strong IDO1 Inhibition
Compound Y1.0Moderate IDO1 Inhibition

Pharmacological Applications

The biological activities of this compound suggest several potential applications in pharmacology:

  • Cancer Therapy : Due to its IDO1 inhibitory activity, it may serve as a therapeutic agent in cancer treatment by enhancing anti-tumor immunity.
  • Neurological Disorders : Its anticonvulsant properties indicate potential use in treating epilepsy and other seizure disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodology : A common approach involves the nucleophilic substitution of dihydrofuran-2,5-dione with 4-fluorobenzyl alcohol in acetic acid under reflux. Reaction optimization includes varying solvents (e.g., acetic acid vs. DMF), temperature (80–120°C), and stoichiometric ratios (1:1 to 1:1.2 for nucleophile:electrophile). Post-reaction crystallization in ethanol or acetonitrile is recommended for purification .
  • Characterization : Confirm product identity via 1^1H/13^13C NMR (fluorine coupling in aromatic regions) and LC-MS. X-ray crystallography can resolve structural ambiguities, as demonstrated for analogous pyrrolidine-diones .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Avoid exposure to light to prevent photodegradation. For spill management, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

  • Key Techniques :

  • NMR : Look for split signals in the aromatic region due to 19^19F-1^1H coupling (e.g., doublets at ~7.0–7.5 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1770–1790 cm1^{-1}) and C-F bonds (~1220–1250 cm1^{-1}).
    • Contradiction Resolution : If NMR integration ratios deviate from expected values, verify purity via HPLC (>98%) or recrystallize. For crystallographic mismatches, re-index diffraction data using software like SHELX .

Advanced Research Questions

Q. How does the 4-fluorophenylmethoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., aminolysis or Grignard reactions). Computational studies (DFT) can model charge distribution and predict regioselectivity .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives) under identical conditions .

Q. What strategies are effective for resolving low yields in large-scale synthesis of this compound?

  • Scale-Up Challenges : Poor solubility in polar solvents and side reactions (e.g., hydrolysis of the dione ring) often reduce yields.
  • Solutions :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity.
  • Optimize slow addition of reagents to minimize exothermic side reactions.
  • Employ flow chemistry for precise temperature control and improved mixing .

Q. How can researchers analyze and interpret conflicting crystallographic and spectroscopic data for this compound?

  • Case Study : If X-ray data shows a planar dione ring while NMR suggests puckering, perform variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT-optimized geometries .
  • Statistical Tools : Use Rietveld refinement (for powder XRD) or molecular dynamics simulations to reconcile structural discrepancies .

Q. What are the implications of fluorine substitution on the compound’s intermolecular interactions in co-crystal systems?

  • Structural Analysis : Fluorine participates in weak hydrogen bonds (C-F···H-N) and π-stacking interactions, as observed in co-crystals with amines or aromatic heterocycles. Use Hirshfeld surface analysis to quantify interaction contributions .
  • Applications : Tailor co-crystals for enhanced solubility or bioavailability in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.